molecular formula C22H24N2O2S B297974 2-[(4-Ethylphenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

2-[(4-Ethylphenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Cat. No. B297974
M. Wt: 380.5 g/mol
InChI Key: JBSVFIXRPCUCBB-GXTKKWAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethylphenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is a synthetic compound with potential therapeutic applications. It belongs to the thiazolidinone family of compounds, which have been extensively investigated for their pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylphenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to activate antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and physiological effects:
2-[(4-Ethylphenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-Ethylphenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner.

Future Directions

There are several future directions for the investigation of 2-[(4-Ethylphenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of inflammatory bowel disease and other inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

The synthesis of 2-[(4-Ethylphenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one involves the reaction of 4-isopropoxybenzaldehyde and 2-amino-4-methylthiazole with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-[(4-Ethylphenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

2-[(4-Ethylphenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

(5E)-2-(4-ethylphenyl)imino-3-methyl-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O2S/c1-5-16-6-10-18(11-7-16)23-22-24(4)21(25)20(27-22)14-17-8-12-19(13-9-17)26-15(2)3/h6-15H,5H2,1-4H3/b20-14+,23-22?

InChI Key

JBSVFIXRPCUCBB-GXTKKWAKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)OC(C)C)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OC(C)C)S2)C

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OC(C)C)S2)C

Origin of Product

United States

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